7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal and agrochemical research due to its versatility and bioactivity . The compound 7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine features a methoxyphenyl group at position 7 and a methylsulfanyl moiety at position 2. These substituents modulate its physicochemical properties and biological interactions, making it a candidate for anticancer , antimicrobial , and herbicidal applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-18-10-5-3-9(4-6-10)11-7-8-14-12-15-13(19-2)16-17(11)12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSBEPTXHYLGNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a unique structure that combines a triazole and pyrimidine ring system with specific substituents that influence its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a CAS number of 34396-93-5. The presence of the methoxy group enhances lipophilicity, which can significantly affect the compound's interaction with biological targets. The methylsulfanyl group may also play a role in modulating its biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines.
- In vitro Studies : The cytotoxic effects were evaluated using the MTT assay against human cancer cell lines such as SGC-7901 (gastric), A549 (lung), and HepG2 (liver). Compounds demonstrated growth inhibition rates between 75% to 84% at concentrations around 40 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound E35 | MGC-803 | Not specified |
| 7-(4-Methoxyphenyl)-2-(methylsulfanyl) | SGC-7901 | 75% inhibition at 40 µg/mL |
| 7-(4-Methoxyphenyl)-2-(methylsulfanyl) | A549 | 84% inhibition at 40 µg/mL |
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes or receptors related to cancer progression. Molecular docking studies have been utilized to predict binding affinities with various targets, suggesting potential pathways through which these compounds may act.
Neuropharmacological Activity
In addition to anticancer properties, some derivatives have shown anticonvulsant activity in models of epilepsy. For example, specific compounds demonstrated significant efficacy in PTZ-induced epilepsy models with ED50 values indicating effective doses with lower neurotoxicity compared to traditional treatments .
Structure-Activity Relationship (SAR)
The structural modifications significantly influence the biological activity of triazolo[1,5-a]pyrimidine derivatives. The presence of methoxy and methylsulfanyl groups appears to enhance both lipophilicity and biological activity. SAR studies indicate that variations in substituents can lead to different levels of potency against various biological targets.
Case Studies
Several case studies have explored the efficacy of triazolo[1,5-a]pyrimidine derivatives:
- Antitumor Activity : A study reported that compound E35 significantly inhibited colony formation and migration in cancer cell lines while inducing cell cycle arrest at the S-phase. It also showed promising results in xenograft models without apparent toxicity .
- Neurotoxicity Assessment : Compounds were evaluated for their neurotoxic effects using the rotarod test alongside anticonvulsant activity assessments. Results indicated that specific derivatives had favorable protective indices, suggesting a better safety profile compared to existing anticonvulsants .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substitution at Position 7
Position 7 is critical for target selectivity. Key analogues include:
Key Findings :
- Electron-withdrawing groups (e.g., fluorine in 7-(2-fluorophenyl)) improve synthetic accessibility but may reduce metabolic stability .
- Methoxy groups enhance anticancer activity by promoting interactions with tubulin .
- Bulky substituents (e.g., 3',4',5'-trimethoxyphenyl) improve microtubule destabilization but may reduce solubility .
Substitution at Position 2
Position 2 modifications influence potency and pharmacokinetics:
Key Findings :
- Sulfonamide groups enhance herbicidal activity by mimicking sulfonylurea herbicides .
- Trifluoroethylamino substituents significantly boost anticancer activity but may introduce metabolic liabilities .
- Methylsulfanyl balances stability and moderate bioactivity, making it suitable for further optimization .
Electrochemical and Physicochemical Properties
Voltammetric studies on triazolopyrimidinones highlight substituent effects on redox behavior :
| Compound (Derivative) | Substituent | Oxidation Potential (V) | Application |
|---|---|---|---|
| S1-TP | Chloromethyl | 0.85 | Drug candidate |
| S2-TP | Piperidinomethyl | 0.72 | Drug candidate |
| S3-TP | Morpholinomethyl | 0.68 | Drug candidate |
Anticancer Activity:
- Target Compound : Inhibits tubulin polymerization, overcoming multidrug resistance (MDR) .
- Compound 19 (7-(4-Methoxyphenyl)-5-phenyl): IC₅₀ = 6.1 µM against HT-1080 cells .
- 7-(3',4',5'-Trimethoxyphenyl) : Promotes tubulin polymerization, unique mechanism vs. paclitaxel .
Herbicidal Activity:
- Target Compound: Limited data, but methylsulfanyl may mimic sulfonylureas .
- 5,7-Dimethyl-2-sulfonyl derivatives : 90% inhibition of barnyardgrass at 100 ppm .
Antidiabetic/Anticoagulant Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
